Methafurylene
Overview
Description
Scientific Research Applications
Methafurylene has a wide range of scientific research applications, including:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: this compound’s antihistaminic properties make it a valuable compound in biological research. It is used to study the mechanisms of histamine release and its effects on biological systems.
Medicine: this compound has been investigated for its potential therapeutic applications, particularly in the treatment of allergic reactions and other histamine-related conditions. Its ability to block histamine receptors makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and pharmaceuticals.
Preparation Methods
Methafurylene can be synthesized through various methods. One common synthetic route involves the reaction of 2-furanylmethylamine with N,N-dimethyl-2-pyridylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through distillation or recrystallization .
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of this compound produced on an industrial scale .
Chemical Reactions Analysis
Methafurylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides and other by-products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of reduced amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the furanyl or pyridyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl or pyridyl oxides, while reduction may produce amine derivatives .
Mechanism of Action
Methafurylene exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, this compound inhibits the action of histamine, a compound involved in allergic reactions and inflammation. This inhibition prevents the typical symptoms associated with histamine release, such as itching, swelling, and redness .
At the molecular level, this compound targets the H1 histamine receptor, blocking its activation and subsequent signaling pathways. This action reduces the overall histamine response, providing relief from allergic symptoms .
Comparison with Similar Compounds
Methafurylene is structurally similar to other antihistaminic compounds, such as methapyrilene, thenyldiamine, and chlorothen. it differs in its specific functional groups and overall molecular structure, which contribute to its unique properties and applications .
Methapyrilene: Similar in structure but known for its carcinogenic properties, making it less suitable for therapeutic use.
Thenyldiamine: Shares structural similarities but differs in its pharmacological profile and efficacy.
Chlorothen: Another antihistaminic compound with a different substitution pattern, affecting its binding affinity and potency.
This compound’s unique combination of functional groups and molecular structure sets it apart from these similar compounds, offering distinct advantages in terms of stability, reactivity, and therapeutic potential .
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQHAHRMUPOTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020816 | |
Record name | Methafurylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-06-6 | |
Record name | N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methafurylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methafurylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methafurylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHAFURYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU5BZT118T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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